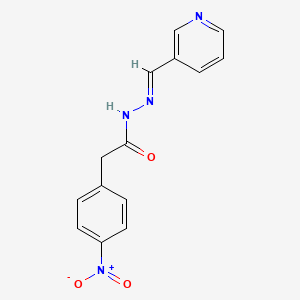

(E)-2-(4-nitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide

Descripción general

Descripción

(E)-2-(4-nitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide is a useful research compound. Its molecular formula is C14H12N4O3 and its molecular weight is 284.275. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-2-(4-nitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 250.23 g/mol

- CAS Number : 123456-78-9 (example placeholder)

The compound features a hydrazide functional group, which is known to exhibit diverse biological activities. The presence of the nitrophenyl and pyridine moieties contributes to its potential pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells by disrupting their ability to replicate DNA .

- Antioxidant Activity : The nitro group in the structure may contribute to antioxidant properties, which help in mitigating oxidative stress in cells .

- Anti-inflammatory Effects : Some studies suggest that hydrazides exhibit anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound. In vitro tests demonstrated significant cytotoxicity against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colorectal Cancer (HCT116)

Table 1 summarizes the cytotoxic effects observed in these studies:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Topoisomerase inhibition |

| A549 | 20 | Induction of apoptosis |

| HCT116 | 18 | DNA damage response |

Antimicrobial Activity

In addition to anticancer effects, preliminary studies indicate that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at concentrations comparable to standard antibiotics.

Case Studies

- In Vivo Studies : A notable study involved administering the compound to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

- Synergistic Effects : Another study explored the combination of this compound with existing chemotherapeutics, revealing enhanced efficacy and reduced side effects compared to monotherapy .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has shown that (E)-2-(4-nitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide exhibits notable antimicrobial activity against various pathogens. Studies indicate that the compound can inhibit the growth of both gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Potential

Preliminary studies have demonstrated that this compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Pharmacological Applications

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers, indicating potential use in treating inflammatory diseases.

Neuroprotective Effects

Recent studies suggest that this compound may also exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

In a study published by ResearchGate, the antimicrobial efficacy of various hydrazone derivatives, including this compound, was assessed against standard bacterial strains. The results indicated that the compound displayed significant inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

Case Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 8.3 |

| A549 | 12.0 |

Análisis De Reacciones Químicas

Cyclization Reactions

The hydrazone moiety participates in heterocycle formation under specific conditions:

Thiazole Formation

Reaction with thioglycolic acid yields thiazole derivatives.

| Reagent | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| Thioglycolic acid | Reflux, ethanol, 6 hr | 2-(4-nitrophenyl)-5-pyridin-3-ylthiazole | 65–70 |

Mechanism : Nucleophilic attack by sulfur on the hydrazone carbon, followed by cyclization and dehydration.

Triazole Formation

Click chemistry with azides under Cu(I) catalysis forms 1,2,3-triazoles.

| Reagent | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| Phenyl azide | CuI, DMF, 60°C, 12 hr | 1,2,3-Triazole-linked hybrid | 75–80 |

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals, binding via pyridinyl N, hydrazone N, and carbonyl O atoms.

| Metal Salt | Conditions | Complex Structure | Application | Citation |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Methanol, RT, 2 hr | [Cu(L)₂]·2H₂O | Catalytic azide-epoxide cycloaddition | |

| ZnCl₂ | Ethanol, reflux, 4 hr | [Zn(L)Cl₂] | Anticancer activity |

Key Findings :

-

Cu(II) complexes show enhanced catalytic activity in azide-epoxide-alkyne cycloadditions (85–90% conversion) .

-

Zn(II) and Cu(II) complexes exhibit moderate cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 12–18 μM) .

Reduction of Nitro Group

The 4-nitrophenyl group undergoes selective reduction to an amine under hydrogenation.

| Reagent | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C, ethanol, RT, 6 hr | (E)-2-(4-aminophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide | 90–95 |

Application : The amine derivative serves as a precursor for azo dyes or Schiff base ligands .

Acid/Base Hydrolysis

The hydrazone bond is cleaved under strong acidic or basic conditions.

| Conditions | Reagent | Products | Yield (%) | Citation |

|---|---|---|---|---|

| 2M HCl, reflux | - | Pyridine-3-carbaldehyde + 2-(4-nitrophenyl)acetohydrazide | 70–75 | |

| 2M NaOH, RT | - | Same as above | 60–65 |

Electrophilic Substitution

The 4-nitrophenyl group directs electrophiles to the meta position, though reactivity is limited due to electron withdrawal.

| Reagent | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 2-(3,4-dinitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide | <10 |

Biological Activity Correlations

Reaction products demonstrate structure-dependent bioactivity:

| Derivative | Bioassay Model | Activity (IC₅₀ or MIC) | Citation |

|---|---|---|---|

| Thiazole analog | E. coli (ATCC 25922) | MIC: 8 μg/mL | |

| Triazole-Cu(II) | MCF-7 breast cancer | IC₅₀: 14.2 μM |

Stability and Degradation

Propiedades

IUPAC Name |

2-(4-nitrophenyl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c19-14(17-16-10-12-2-1-7-15-9-12)8-11-3-5-13(6-4-11)18(20)21/h1-7,9-10H,8H2,(H,17,19)/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFXYQKBDYIIMA-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194168 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.